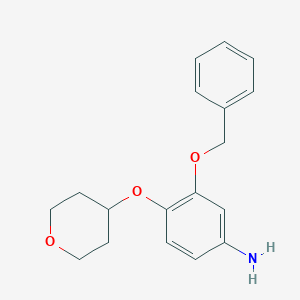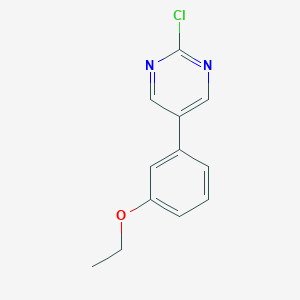
4-(Difluoromethyl)-4'-ethynyl-1,1'-biphenyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Difluoromethyl)-4’-ethynyl-1,1’-biphenyl is an organic compound characterized by the presence of a difluoromethyl group and an ethynyl group attached to a biphenyl structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Difluoromethyl)-4’-ethynyl-1,1’-biphenyl typically involves the introduction of the difluoromethyl group and the ethynyl group onto the biphenyl core. One common method involves the use of difluoromethylation reagents to introduce the difluoromethyl group onto a pre-formed biphenyl structure. This can be achieved through various metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions . The ethynyl group can be introduced through Sonogashira coupling, which involves the reaction of an aryl halide with an ethynyl compound in the presence of a palladium catalyst and a copper co-catalyst .
Industrial Production Methods
Industrial production of 4-(Difluoromethyl)-4’-ethynyl-1,1’-biphenyl may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and high-throughput screening to identify the most efficient catalysts and reaction conditions .
Analyse Des Réactions Chimiques
Types of Reactions
4-(Difluoromethyl)-4’-ethynyl-1,1’-biphenyl can undergo various types of chemical reactions, including:
Oxidation: The difluoromethyl group can be oxidized to form difluoromethyl ketones or carboxylic acids.
Reduction: The ethynyl group can be reduced to form alkenes or alkanes.
Substitution: The biphenyl core can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, hydrogen gas with a palladium catalyst for reduction, and various electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the difluoromethyl group can yield difluoromethyl ketones, while reduction of the ethynyl group can yield alkenes or alkanes .
Applications De Recherche Scientifique
4-(Difluoromethyl)-4’-ethynyl-1,1’-biphenyl has several scientific research applications:
Mécanisme D'action
The mechanism of action of 4-(Difluoromethyl)-4’-ethynyl-1,1’-biphenyl involves its interaction with specific molecular targets and pathways. The difluoromethyl group can act as a hydrogen bond donor, influencing the compound’s binding affinity to various biological targets . The ethynyl group can participate in π-π interactions, further stabilizing the compound’s binding to its targets . These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects .
Comparaison Avec Des Composés Similaires
4-(Difluoromethyl)-4’-ethynyl-1,1’-biphenyl can be compared with other similar compounds, such as:
Propriétés
IUPAC Name |
1-(difluoromethyl)-4-(4-ethynylphenyl)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F2/c1-2-11-3-5-12(6-4-11)13-7-9-14(10-8-13)15(16)17/h1,3-10,15H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANDNVRFPLYYRJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC=C(C=C1)C2=CC=C(C=C2)C(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![3-Methyl-4'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B8163515.png)
![2-Fluoro-4'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B8163523.png)
![4'-(Difluoromethyl)-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B8163525.png)
![6-Fluoro-4'-(trifluoromethyl)-[1,1'-biphenyl]-3-carboxamide](/img/structure/B8163542.png)

